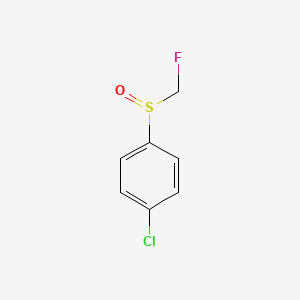
1-Chloro-4-(fluoromethanesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(fluoromethanesulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoromethanesulfinyl group
Preparation Methods
The synthesis of 1-Chloro-4-(fluoromethanesulfinyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorinating and fluoromethanesulfinylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(fluoromethanesulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-(fluoromethanesulfinyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(fluoromethanesulfinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways. The chlorine and fluorine atoms can affect the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
1-Chloro-4-(fluoromethanesulfinyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethanesulfinyl group, leading to different chemical properties and reactivity.
1-Chloro-4-fluorobenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.
1-(Chloromethyl)-4-fluorobenzene: Contains a chloromethyl group, which affects its reactivity and applications. The uniqueness of this compound lies in its combination of chlorine, fluorine, and sulfinyl groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
65325-69-1 |
|---|---|
Molecular Formula |
C7H6ClFOS |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-chloro-4-(fluoromethylsulfinyl)benzene |
InChI |
InChI=1S/C7H6ClFOS/c8-6-1-3-7(4-2-6)11(10)5-9/h1-4H,5H2 |
InChI Key |
BZXPFSLPSCQEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















